molecular formula C14H8F4O2 B6378891 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol CAS No. 1261898-68-3

5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Cat. No.: B6378891
CAS No.: 1261898-68-3
M. Wt: 284.20 g/mol
InChI Key: TVKROTZIBQHHMK-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a formyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-(2-Fluoro-3-trifluoromethylphenyl)-2-carboxyphenol.

    Reduction: 5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of fluorine and trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-9(7-19)12(20)6-8/h1-7,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKROTZIBQHHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685340
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-68-3
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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